molecular formula C14H14BNO3 B1274714 3-(N-Benzylaminocarbonyl)phenylboronic acid CAS No. 625470-96-4

3-(N-Benzylaminocarbonyl)phenylboronic acid

Cat. No. B1274714
M. Wt: 255.08 g/mol
InChI Key: OBCLAQJSSJOSFL-UHFFFAOYSA-N
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Description

The compound 3-(N-Benzylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a boronic acid with a phenyl group attached to the boron atom. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. Phenylboronic acids are known for their versatility in chemical reactions, particularly in the formation of carbon-boron bonds, which are essential in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of related biphenyl ligands has been reported, where enantiopure tetra-ortho-substituted biphenyl phosphinoimine ligands were synthesized through multistep reactions . Although not directly related to 3-(N-Benzylaminocarbonyl)phenylboronic acid, this study provides insight into the complexity of synthesizing boronic acid derivatives with specific functional groups. Additionally, the synthesis of phenylboronic acid derivatives by reacting phenylboronic acid with N-protected amino acids suggests a possible route for the synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives has been studied using spectroscopic methods, which can provide insights into the structure of 3-(N-Benzylaminocarbonyl)phenylboronic acid . The presence of tetracoordinated boron centers in these derivatives indicates the potential for complex molecular geometries and reactivity patterns in such compounds.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions, including the palladium-catalyzed asymmetric addition of arylboronic acids to N-benzylisatin . This reaction is relevant as it showcases the reactivity of arylboronic acids in creating carbon-boron bonds, which could be extrapolated to the reactivity of 3-(N-Benzylaminocarbonyl)phenylboronic acid in similar contexts. Moreover, the use of phenylboronic acid as a catalyst in the synthesis of α-aminophosphonates underlines its catalytic capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives can be inferred from related compounds. For instance, the ionization constants (pKa) of certain Mannich bases derived from phenylboronic acid indicate that these compounds can be protonated at physiological pH, which may also be true for 3-(N-Benzylaminocarbonyl)phenylboronic acid . The non-toxic nature of these derivatives, as shown by their LC50 values, suggests that 3-(N-Benzylaminocarbonyl)phenylboronic acid could also exhibit low toxicity . Additionally, the significant antimicrobial and antioxidant activities of these compounds highlight the potential biological relevance of 3-(N-Benzylaminocarbonyl)phenylboronic acid .

Scientific Research Applications

1. Glucose Sensing in Blood

  • Application Summary : A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
  • Methods of Application : The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .
  • Results or Outcomes : This method can be applied to the detection of glucose in serum .

2. Protein-Protein Interactions

  • Application Summary : Boronic acids can be used as probes to study protein-protein interactions. The benzylamide group in 3-(N-Benzylaminocarbonyl)phenylboronic acid might allow it to bind to specific protein targets.
  • Methods of Application : Further research is needed to determine its effectiveness in this role.
  • Results or Outcomes : The results of this application are not available as it requires further research.

3. Gene/Drug Delivery

  • Application Summary : Phenylboronic acid (PBA)-decorated nanoparticles efficiently transfer genes to the intended location due to their strong affinity for sialic acid (SA), which is typically overexpressed in cancerous cells . These PBA-decorated nanoparticles may connect to cancer cells specifically, which enables them to target and deliver the cargo to cancer cells .
  • Methods of Application : The review includes a discussion on various boronic acid (BA)-conjugated macromolecules . The chemistry underlying BA and its utility in effective delivery is explored .
  • Results or Outcomes : This application provides a promising avenue for more precise and effective cancer treatment strategies .

4. Glucose-Sensitive Polymers

  • Application Summary : An important application of phenylboronic acid—functionalized chitosan conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes .
  • Methods of Application : The conjugation of these two moieties has shown to exhibit a plethora of properties that can be exploited for a variety of applications .
  • Results or Outcomes : This application also functions as a diagnostic agent .

5. Advanced Bio-Applications

  • Application Summary : The paradigm of using phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application has been well established over the past decade . Phenylboronic acid and its derivatives are known to form reversible complexes with polyols, including sugar, diol and diphenol . This unique chemistry of phenylboronic acid has given many chances to be exploited for diagnostic and therapeutic applications .
  • Methods of Application : The review highlights the recent advances in fabrication of phenylboronic acid-decorated polymeric nanomaterials, especially focus on the interactions with glucose and sialic acid . Applications of these phenylboronic acid-decorated nanomaterials in drug delivery systems and biosensors are discussed .
  • Results or Outcomes : This application provides a promising avenue for more precise and effective cancer treatment strategies .

Safety And Hazards

Phenylboronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[3-(benzylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCLAQJSSJOSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390774
Record name 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Benzylaminocarbonyl)phenylboronic acid

CAS RN

625470-96-4
Record name 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Leister - 2021 - search.proquest.com
Prenyl or 2, 2-dimethylallyl groups are common structural motifs in natural products and small molecule therapeutics. The teleocidins, for example, are a family of bioactive terpenoid …
Number of citations: 0 search.proquest.com

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